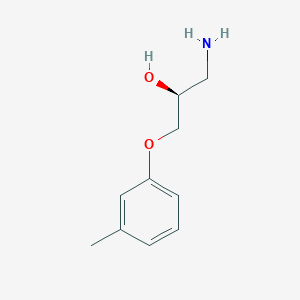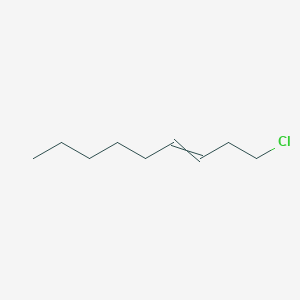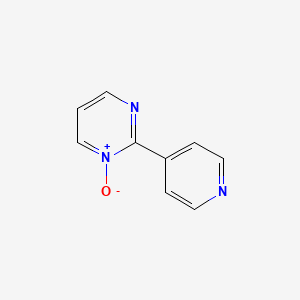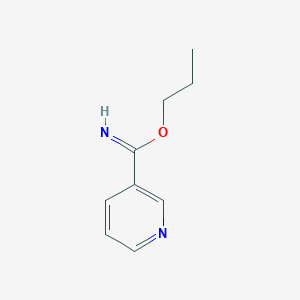![molecular formula C16H12N2O2S3 B12557780 1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} CAS No. 143526-86-7](/img/structure/B12557780.png)
1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is an organic compound characterized by the presence of isocyanate and sulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} typically involves the reaction of 4-(isocyanatomethyl)benzene with sulfur-containing reagents. One common method is the reaction of 4-(isocyanatomethyl)benzene with sulfur dichloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alcohols, amines; reactions can be carried out at room temperature or under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials with specific functionalities, such as high thermal stability and resistance to chemical degradation.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} involves its reactivity with various nucleophiles and electrophiles. The isocyanate groups can react with nucleophiles to form stable adducts, while the sulfanyl groups can participate in redox reactions. These interactions can lead to the formation of complex structures with specific properties, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar in structure but contains a bromine atom instead of a sulfanyl group.
1,1’-Sulfanediylbis(pentafluorobenzene): Contains fluorine atoms on the benzene rings, leading to different chemical properties.
Uniqueness
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is unique due to the presence of both isocyanate and sulfanyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials with specific properties.
Propiedades
Número CAS |
143526-86-7 |
|---|---|
Fórmula molecular |
C16H12N2O2S3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(isocyanatomethylsulfanyl)-4-[4-(isocyanatomethylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H12N2O2S3/c19-9-17-11-21-13-1-5-15(6-2-13)23-16-7-3-14(4-8-16)22-12-18-10-20/h1-8H,11-12H2 |
Clave InChI |
ADFKDCBLBUPQBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SCN=C=O)SC2=CC=C(C=C2)SCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)


![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)




